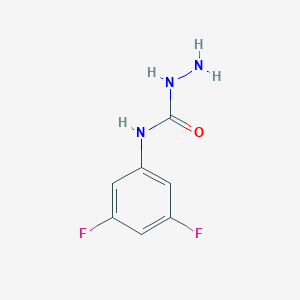

Hydrazinecarboxamide, N-(3,5-difluorophenyl)-

Description

Properties

CAS No. |

167412-23-9 |

|---|---|

Molecular Formula |

C7H7F2N3O |

Molecular Weight |

187.15 g/mol |

IUPAC Name |

1-amino-1-(3,5-difluorophenyl)urea |

InChI |

InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)12(11)7(10)13/h1-3H,11H2,(H2,10,13) |

InChI Key |

SKUVNKQHJKCNES-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)NN |

Other CAS No. |

167412-23-9 |

physical_description |

Dry Powder |

Origin of Product |

United States |

Foundational & Exploratory

CAS number 106651-91-0 Hydrazinecarboxamide N-(3,5-difluorophenyl)- data

CAS: 106651-91-0 Role: Fluorinated Heterocyclic Precursor & Agrochemical Building Block

Executive Summary

N-(3,5-Difluorophenyl)hydrazinecarboxamide (CAS 106651-91-0), also distinctively known as 4-(3,5-difluorophenyl)semicarbazide , is a specialized fluorinated building block critical to the synthesis of bioactive nitrogenous heterocycles. Its primary utility lies in its role as a precursor for 1,2,4-triazol-5-ones , a scaffold ubiquitous in protoporphyrinogen oxidase (PPO) inhibitor herbicides and novel insecticides.

The 3,5-difluoro substitution pattern on the phenyl ring is not arbitrary; it imparts metabolic stability by blocking oxidation at the susceptible para- and ortho-positions while modulating the lipophilicity (logP) of the final bioactive molecule. This guide details the physicochemical profile, validated synthesis protocols, and the mechanistic pathways for its downstream derivatization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 106651-91-0 |

| IUPAC Name | N-(3,5-difluorophenyl)hydrazinecarboxamide |

| Common Synonyms | 4-(3,5-difluorophenyl)semicarbazide; 1-amino-3-(3,5-difluorophenyl)urea |

| Molecular Formula | C₇H₇F₂N₃O |

| Molecular Weight | 187.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 177–179 °C (Literature value) |

| Solubility | Soluble in DMSO, DMF, warm ethanol; sparingly soluble in water |

| Key Moiety | Semicarbazide (–NH–C(=O)–NH–NH₂) linked to a difluorophenyl electron-withdrawing group |

Synthesis & Manufacturing Protocols

The Carbamate Route (High Purity Lab Scale)

While industrial routes often employ isocyanates, the carbamate route offers superior control over side products (such as biuret formation) in a laboratory setting. This protocol relies on the nucleophilic displacement of a phenoxy group by hydrazine.

Reagents:

-

O-Phenyl 3,5-difluorophenylcarbamate (Precursor)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Solvent: Ethanol or 1,4-Dioxane

Protocol:

-

Charge: Dissolve 1.0 eq of O-phenyl 3,5-difluorophenylcarbamate in ethanol (concentration ~0.5 M).

-

Addition: Add 1.2 eq of hydrazine monohydrate dropwise at ambient temperature. The slight excess ensures complete consumption of the carbamate.

-

Reaction: Stir the mixture for 3–4 hours. The reaction is driven by the formation of the stable urea linkage and the expulsion of phenol.

-

Workup: The product typically precipitates as a white solid.[1] Filter the suspension.

-

Purification: Wash the filter cake copiously with water (to remove phenol and excess hydrazine) followed by diethyl ether.

-

Drying: Dry under vacuum at 45 °C.

Validation:

-

Purity Check: ¹H NMR should show the disappearance of phenol aromatic protons and the appearance of the hydrazine hydrazide protons (–NHNH₂) around 4.0–8.0 ppm (broad, solvent dependent).

Industrial Isocyanate Route (Alternative)

For larger scales, 3,5-difluorophenyl isocyanate is reacted directly with hydrazine hydrate.

-

Caution: Isocyanates are potent sensitizers. This reaction is highly exothermic and requires strict temperature control (0–5 °C) to prevent the formation of the symmetrical bis-urea byproduct (carbohydrazide derivative).

Mechanistic Reactivity: Cyclization to 1,2,4-Triazol-5-ones

The defining application of CAS 106651-91-0 is its conversion into 1,2,4-triazol-5-ones . This transformation is a tandem acylation-condensation sequence.

The Reaction Pathway

When treated with an electrophile like trifluoroacetic anhydride (TFAA) or orthoesters , the hydrazine moiety (N1) attacks the electrophile. The resulting intermediate undergoes intramolecular cyclization where the amide nitrogen (N4) attacks the newly formed imidate/amidine carbon, followed by the elimination of water (or alcohol).

This pathway is critical for generating PPO-inhibiting herbicides and insecticides , where the triazolone ring serves as the bioisostere for other cyclic imides.

Visualization of Synthesis & Cyclization

The following diagram illustrates the synthesis of the semicarbazide and its subsequent cyclization into a bioactive triazolone scaffold.

Figure 1: Synthetic pathway from aniline precursor to the target semicarbazide and its downstream cyclization to a bioactive triazolone core.[5][3]

Applications in Drug & Agrochemical Discovery[2][8]

Agrochemicals (Insecticides & Herbicides)

The 1,2,4-triazol-5-one ring system derived from CAS 106651-91-0 is a pharmacophore found in several developmental insecticides.

-

Mechanism: The planar triazolone ring mimics the protoporphyrinogen IX structure, inhibiting the PPO enzyme in plants (herbicidal) or disrupting specific metabolic pathways in insects.

-

Fluorine Effect: The 3,5-difluoro motif increases the lipophilicity (LogP), facilitating cuticle penetration in insects and leaf uptake in plants. It also prevents metabolic deactivation by cytochrome P450s at the ring's most reactive sites.

Pharmaceutical Intermediates

While less common than in agrochemistry, this semicarbazide is used to synthesize anticonvulsant and antimicrobial agents. Semicarbazones (formed by reacting CAS 106651-91-0 with aryl aldehydes) block sodium channels, a known mechanism for seizure control.

Safety & Handling Protocols

Hazard Class: Irritant / Potential Sensitizer. GHS Signal Word: WARNING.

-

Hydrazine Residues: Commercial batches may contain trace hydrazine (a known carcinogen). All handling should occur in a fume hood.

-

Inhalation Risk: The micronized powder can be irritating to the respiratory tract. Use a P95 or P100 particulate respirator when weighing.

-

Storage: Store in a cool, dry place away from strong oxidizers. Semicarbazides are stable but can degrade if exposed to moisture over prolonged periods.

References

-

US EPA Substance Registry Services. (n.d.). Hydrazinecarboxamide, N-(3,5-difluorophenyl)- Substance Details. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(3,5-difluorophenyl)-semicarbazide. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazinecarboxamide, N-(3,5-difluorophenyl)- Compound Summary. Retrieved from [Link]

Sources

- 1. CAS 153513-69-0: 4-[3-(TRIFLUOROMETHYL)PHENYL]SEMICARBAZID… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]

Technical Guide: 3,5-Difluorophenyl Hydrazinecarboxamide Derivatives in Drug Discovery

Executive Summary

3,5-Difluorophenyl hydrazinecarboxamide derivatives represent a privileged chemotype in modern medicinal chemistry, distinguished by their dual utility as robust pharmacophores and versatile synthetic intermediates. This scaffold combines the hydrogen-bonding capacity of the hydrazinecarboxamide (semicarbazide) linker with the metabolic stability and bioisosteric properties of the 3,5-difluorophenyl ring.

This technical guide provides a rigorous analysis of this chemical class, focusing on its application in oncology (kinase inhibition, apoptosis induction) and antimicrobial therapeutics. It addresses the critical need for scaffolds that balance lipophilicity with polar surface area (PSA) to optimize membrane permeability while maintaining specific target binding.

Structural Rationale & Pharmacophore Analysis[1][2]

The efficacy of 3,5-difluorophenyl hydrazinecarboxamide derivatives stems from two synergistic structural components.

The 3,5-Difluorophenyl Moiety[3][4]

-

Metabolic Blockade: The 3,5-substitution pattern effectively blocks the metabolically vulnerable meta positions on the phenyl ring, retarding oxidative metabolism by Cytochrome P450 enzymes.

-

Electronic Modulation: Fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring (inductive effect,

). This increases the acidity of the adjacent -NH- protons in the hydrazinecarboxamide linker, potentially strengthening hydrogen bond interactions with target protein residues (e.g., the hinge region of kinases). -

Lipophilicity (LogP): Fluorine substitution increases lipophilicity compared to the parent phenyl ring, enhancing passive membrane permeability without the steric bulk associated with chloro- or bromo- substituents.

The Hydrazinecarboxamide (Semicarbazide) Linker

-

H-Bonding Network: The -NH-CO-NH-NH- motif acts as a multivalent hydrogen bond donor/acceptor system. It mimics the peptide bond transition state, making it a potent inhibitor of proteases and ureases.

-

Conformational Flexibility: The linker allows the molecule to adopt multiple conformations, accommodating induced-fit binding modes in enzyme active sites.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

Figure 1: Structural dissection of the 3,5-difluorophenyl hydrazinecarboxamide scaffold highlighting key pharmacophoric contributions.

Validated Synthetic Architectures

The synthesis of these derivatives must be controlled to prevent the formation of symmetrical ureas or unwanted cyclization products. The Isocyanate Method is the industry standard for high-yield, high-purity synthesis.

Protocol: Isocyanate Addition

This protocol describes the synthesis of N-(3,5-difluorophenyl)hydrazinecarboxamide derivatives.

Reagents:

-

3,5-Difluorophenyl isocyanate (1.0 equiv)

-

Substituted Hydrazine / Hydrazide (1.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: Triethylamine (TEA) (0.1 equiv, optional)

Step-by-Step Workflow:

-

Preparation: Dissolve the substituted hydrazine (e.g., phenylhydrazine, alkylhydrazine) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add 3,5-difluorophenyl isocyanate dropwise over 20 minutes to prevent exotherms and minimize side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

-

Work-up:

-

Precipitation: In most cases, the product precipitates out of the non-polar DCM.

-

Filtration: Filter the solid precipitate and wash with cold diethyl ether (3x) to remove unreacted isocyanate.

-

Purification: Recrystallize from Ethanol/Water if necessary.[1]

-

Mechanism: Nucleophilic attack of the hydrazine's terminal nitrogen (N

Synthetic Pathway Visualization

Figure 2: The nucleophilic addition pathway for synthesizing hydrazinecarboxamide derivatives.

Therapeutic Landscapes & Biological Activity

Anticancer Activity (Solid Tumors)

Derivatives of this class have shown potent cytotoxicity against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines.

-

Mechanism: Induction of apoptosis via the mitochondrial pathway. The scaffold often acts as a "pro-apoptotic" agent, triggering Caspase-3 and Caspase-9 activation.

-

Kinase Inhibition: The urea/semicarbazide motif is a classic "hinge-binder" in kinase inhibitors (e.g., Sorafenib analogs). 3,5-difluoro derivatives have shown affinity for VEGFR-2 and EGFR tyrosine kinases.

Antimicrobial & Antifungal[2][5][6][7]

-

Target: Bacterial translation inhibition (ribosomal binding) and inhibition of fungal cell wall synthesis.

-

Selectivity: Fluorinated derivatives often show higher selectivity for bacterial membranes over mammalian cells due to altered lipophilicity profiles.

Quantitative Activity Summary (Representative Data)

| Compound Class | R-Substituent | Target/Cell Line | Activity (IC50 / MIC) | Reference |

| Anticancer | 4-Chlorophenyl | A549 (Lung) | 0.64 µM | [1] |

| Anticancer | 3,5-bis(CF3)phenyl | HepG2 (Liver) | 1–10 µM | [3] |

| Antimicrobial | 3,5-Dichloro | S. aureus | 0.5 µg/mL | [5] |

| Enzyme Inh. | Phenyl | Urease | 12.5 µM | [2] |

Experimental Protocols: Biological Screening

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the anticancer potential of synthesized derivatives, use the following standardized MTT assay.

-

Seeding: Seed A549 or MCF-7 cells in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C / 5% CO2. -

Treatment: Dissolve the 3,5-difluorophenyl hydrazinecarboxamide derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Indian Journal of Pharmaceutical Sciences. [Link]

-

Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry. [Link]

-

Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide. Journal of Cellular Physiology. [Link][2]

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

-

PubChem Compound Summary for CID 138395829: Hydrazinecarboxamide, N-(3,5-difluorophenyl)-. PubChem. [Link]

Sources

thermodynamic stability of Hydrazinecarboxamide N-(3,5-difluorophenyl)-

An In-depth Technical Guide to the Thermodynamic Stability of Hydrazinecarboxamide N-(3,5-difluorophenyl)-

Introduction: The Criticality of Stability in Drug Development

Hydrazinecarboxamide N-(3,5-difluorophenyl)-, also known as 1-amino-3-(3,5-difluorophenyl)urea, belongs to the broader class of semicarbazides, a scaffold of significant interest in medicinal chemistry.[1] Derivatives of hydrazinecarboxamide have demonstrated a wide spectrum of biological activities, including potential as antimicrobial and anticancer agents.[1][2][3][4] The incorporation of a difluorophenyl moiety can enhance metabolic stability and binding affinity to target proteins, making this particular compound a promising candidate for further investigation in drug discovery programs.[5]

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being the assessment of its physicochemical properties, particularly thermodynamic stability. A thorough understanding of a compound's stability is paramount for ensuring safety during synthesis, handling, and storage, as well as for predicting its shelf-life and behavior under physiological conditions.[6] The presence of the hydrazine moiety, while often crucial for biological activity, can also be associated with thermal instability.[7][8]

This in-depth technical guide provides a comprehensive framework for evaluating the . It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. This guide will not only detail the "how" but also the "why" behind the experimental and computational approaches, ensuring a deep and actionable understanding of stability assessment.

Synthesis and Characterization: Establishing a Pure Sample

A prerequisite for any accurate stability study is the synthesis and rigorous characterization of a pure sample of the target compound. A plausible synthetic route to Hydrazinecarboxamide N-(3,5-difluorophenyl)- involves the reaction of O-phenyl 3,5-difluorophenylcarbamate with hydrazine monohydrate.[9]

Experimental Protocol: Synthesis of Hydrazinecarboxamide N-(3,5-difluorophenyl)-

-

Reaction Setup: To a round-bottom flask containing O-phenyl 3,5-difluorophenylcarbamate (1.0 equivalent), add hydrazine monohydrate (10 equivalents).

-

Reaction Execution: Stir the mixture at room temperature for 3 hours.

-

Isolation: Collect the resulting white solid by vacuum filtration.

-

Purification: Wash the solid with deionized water and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to yield Hydrazinecarboxamide N-(3,5-difluorophenyl)-.

Characterization

The identity and purity of the synthesized compound should be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-F bonds.[11]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[10]

-

Elemental Analysis: To determine the percentage composition of C, H, N, and F.[12]

Experimental Assessment of Thermodynamic Stability

The cornerstone of stability analysis lies in the application of thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary methods that provide a wealth of information about the thermal behavior of a material.[11]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, and the detection of exothermic decomposition events.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of Hydrazinecarboxamide N-(3,5-difluorophenyl)- into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

Interpretation of DSC Data

The DSC thermogram will provide key stability indicators:

| Parameter | Hypothetical Value | Significance |

| Onset of Melting | 177°C | Corresponds to the melting point of the compound.[9] |

| Peak Melting Temperature | 179°C | Temperature at which the melting process is most rapid. |

| Enthalpy of Fusion (ΔHfus) | 30-40 kJ/mol | Energy required to melt the solid; related to crystal lattice energy. |

| Onset of Decomposition | ~200°C | The temperature at which decomposition begins, a key stability parameter. |

| Decomposition Exotherm | >200°C | Indicates a potentially hazardous, energy-releasing decomposition. |

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition, the temperature of maximum decomposition rate, and the mass of any residue.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Interpretation of TGA Data

| Parameter | Hypothetical Value | Significance |

| Onset of Decomposition (T-onset) | ~200°C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Mass Loss Rate (T-peak) | ~250°C | The temperature at which the decomposition reaction is fastest. |

| Mass Loss (%) | ~90-100% | Indicates the extent of volatilization of decomposition products. |

| Residual Mass (%) | <10% | The amount of non-volatile material remaining at high temperature. |

The combination of DSC and TGA provides a robust picture of the thermal stability. The onset of decomposition from TGA should correlate with the exothermic event observed in DSC.

Computational Prediction of Thermodynamic Stability

In parallel with experimental work, computational chemistry offers a powerful means to predict and understand the thermodynamic stability of a molecule from first principles. Density Functional Theory (DFT) is a widely used method for this purpose.[5]

Workflow for Computational Stability Analysis

Caption: A typical workflow for the computational assessment of thermodynamic stability.

Key Computational Parameters

-

Enthalpy of Formation (ΔHf°): A fundamental measure of a molecule's stability. More negative values indicate greater stability.

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. The weakest bond in the molecule is often the trigger point for thermal decomposition. For Hydrazinecarboxamide N-(3,5-difluorophenyl)-, the N-N and N-C bonds of the hydrazine and urea moieties are of particular interest.

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which can indicate regions susceptible to chemical attack.[5]

Proposed Decomposition Pathways and Hazard Analysis

Based on the structure of Hydrazinecarboxamide N-(3,5-difluorophenyl)-, several thermal decomposition pathways can be postulated. The presence of fluorine suggests that hydrogen fluoride (HF) could be a decomposition product, which is a highly corrosive and toxic gas.[13] The hydrazine and urea functionalities can decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[14][15]

Caption: A conceptual diagram of a possible thermal decomposition pathway.

A comprehensive hazard analysis must consider the potential for rapid, exothermic decomposition, especially in a confined environment, which could lead to a pressure build-up and potential explosion.

Safe Handling and Storage Recommendations

Based on the foregoing analysis, the following precautions are recommended for handling and storing Hydrazinecarboxamide N-(3,5-difluorophenyl)-:

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[14][16] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from heat, sparks, and open flames. Store separately from strong oxidizing agents and strong acids.[13]

-

Thermal Hazards: Avoid heating the compound above its decomposition temperature, especially in a closed system.

Conclusion

The is a critical parameter that dictates its safe handling, storage, and potential for development as a therapeutic agent. This guide has provided a comprehensive framework for its evaluation, integrating both experimental and computational methodologies. By employing a systematic approach encompassing synthesis, characterization, thermal analysis, and computational modeling, researchers can gain a thorough understanding of the stability profile of this and other novel compounds, thereby mitigating risks and accelerating the drug development process.

References

-

Amerigo Scientific. (n.d.). N-(3,5-Difluorophenyl)-Hydrazinecarboxamide. Retrieved from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). PMC. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazinecarboxamide, n-(3,5-difluorophenyl)-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hydrazinecarboxamide, N-(3,5-difluorophenyl)-. Retrieved from [Link]

- Patil, K. C., Budkule, V. D., & Verneker, V. R. P. (1983). Preparation, characterization and thermal analysis of metal hydrazinocarboxylate derivatives. Journal of Inorganic and Nuclear Chemistry, 45(5), 853-856.

-

NIST. (n.d.). Hydrazinecarboxamide. Retrieved from [Link]

-

An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). ResearchGate. Retrieved from [Link]

-

An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). Sciforum. Retrieved from [Link]

-

Synthesis of N-[substituted phenyl]hydrazinecarboxamide (4a–l) via ultrasonic irradiation. (n.d.). ResearchGate. Retrieved from [Link]

- Kratky, M., & Vinsova, J. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy, 174, 117556.

-

Electrochemical and computational study of novel 5-fluoro-2-(methylamino) benzenesulfonamide as an organic catalyst for hydrazine electrooxidation. (2025). ResearchGate. Retrieved from [Link]

-

TGA/DTG for A and B isomers under open atmosphere and with heating rate of 5 °C min −1. (n.d.). ResearchGate. Retrieved from [Link]

- Ferreira, R. J., et al. (2022).

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-Trimesic hydrazones derivativ. (n.d.). SSRN. Retrieved from [Link]

- Sulay, R., et al. (2023).

- Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024). Moroccan Journal of Chemistry.

-

Thermal behavior and characterisation of hydrazinium salts and metal hydrazine complexes of 4,5-imidazoledicarboxylic acid. (2025). ResearchGate. Retrieved from [Link]

- Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 529-537.

-

TGA curves for the reported dicarboxamides (synthetic air; heating rate...). (n.d.). ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(3,5-difluorophenyl)-semicarbazide. Retrieved from [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). Journal of Medicinal Chemistry, 60(15), 6516-6527.

Sources

- 1. Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. Transition metal complexes of hydrazones as potential antimicrobial and anticancer agents: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.nl [fishersci.nl]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Synthesis of N-(3,5-difluorophenyl)semicarbazide: An In-Depth Technical Guide for Researchers

Introduction: The Significance of N-(3,5-difluorophenyl)semicarbazide in Medicinal Chemistry

N-(3,5-difluorophenyl)semicarbazide is a valuable chemical intermediate, sought after by researchers in drug discovery and development for its unique structural motifs. The incorporation of a difluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, enhancing attributes such as metabolic stability, binding affinity, and bioavailability. The semicarbazide functional group, a versatile pharmacophore, is known to engage in various biological interactions. This guide provides a comprehensive overview of the synthetic routes to N-(3,5-difluorophenyl)semicarbazide, offering detailed protocols, mechanistic insights, and expert commentary to ensure reproducible and efficient synthesis in a research setting.

Chemical Principles and Synthetic Strategies

The synthesis of N-(3,5-difluorophenyl)semicarbazide can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the core semicarbazide structure by reacting a derivative of 3,5-difluoroaniline with a hydrazine source. This guide will focus on two primary, field-proven methodologies:

-

Route A: Nucleophilic Acyl Substitution of a Carbamate Precursor. This is a highly efficient method that proceeds under mild conditions. It involves the reaction of a suitably activated carbamate, such as O-phenyl 3,5-difluorophenylcarbamate, with hydrazine.

-

Route B: The Isocyanate Approach. A classic and broadly applicable method for the synthesis of 4-substituted semicarbazides involves the reaction of an aryl isocyanate with hydrazine.[1] This route offers an alternative pathway, particularly when the corresponding isocyanate is readily available.

Below, we delve into the specifics of each synthetic route, providing detailed experimental protocols and the rationale behind the chosen conditions.

Primary Synthetic Protocol: The Carbamate Route

This two-step approach begins with the synthesis of the O-phenyl carbamate intermediate from commercially available 3,5-difluoroaniline, followed by its conversion to the target semicarbazide.

Workflow Diagram: Carbamate Route

Caption: Workflow for the synthesis of N-(3,5-difluorophenyl)semicarbazide.

Step 1: Synthesis of O-phenyl 3,5-difluorophenylcarbamate

The initial step involves the acylation of 3,5-difluoroaniline with phenyl chloroformate. The use of a mild base, such as pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-difluoroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

To this mixture, add phenyl chloroformate (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-phenyl 3,5-difluorophenylcarbamate, which can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of N-(3,5-difluorophenyl)semicarbazide

This step leverages the higher nucleophilicity of hydrazine to displace the phenoxy group from the carbamate intermediate. The reaction is typically clean and proceeds efficiently at room temperature.

Experimental Protocol:

-

To a solid sample of O-phenyl 3,5-difluorophenylcarbamate (100 mg), add hydrazine monohydrate (0.7 mL).

-

Stir the resulting mixture at room temperature for 3 hours.

-

A white solid will precipitate during the reaction.

-

Collect the solid product by filtration.

-

Wash the collected solid thoroughly with water and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified white solid in vacuo to obtain N-(3,5-difluorophenyl)semicarbazide. The melting point of the product is reported to be in the range of 177-179 °C.

| Parameter | Value |

| Starting Material | O-phenyl 3,5-difluorophenylcarbamate |

| Reagent | Hydrazine Monohydrate |

| Temperature | Room Temperature |

| Reaction Time | 3 hours |

| Workup | Filtration, Washing (Water, Ether) |

| Expected Yield | High |

| Melting Point | 177-179 °C |

Alternative Synthetic Protocol: The Isocyanate Route

An alternative and equally viable pathway to N-(3,5-difluorophenyl)semicarbazide involves the reaction of 3,5-difluorophenyl isocyanate with hydrazine. Isocyanates are highly reactive electrophiles that readily undergo addition reactions with nucleophiles like hydrazine.[2]

Workflow Diagram: Isocyanate Route

Caption: Alternative synthesis of N-(3,5-difluorophenyl)semicarbazide.

General Protocol for Isocyanate Reaction:

The starting material, 3,5-difluorophenyl isocyanate, is commercially available.[3][4]

-

In a round-bottom flask, dissolve 3,5-difluorophenyl isocyanate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (1.0-1.2 eq) in the same solvent to the cooled isocyanate solution with vigorous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature.

-

Monitor the reaction by TLC until the isocyanate is consumed.

-

The product often precipitates from the reaction mixture. If so, it can be isolated by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | General Conditions |

| Starting Material | 3,5-Difluorophenyl Isocyanate |

| Reagent | Hydrazine Hydrate |

| Temperature | 0 °C to Room Temperature |

| Solvent | Anhydrous Aprotic Solvent (THF, DCM) |

| Workup | Filtration or Recrystallization |

Characterization of N-(3,5-difluorophenyl)semicarbazide

Confirmation of the successful synthesis and purity of the final product is paramount. Standard analytical techniques should be employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons of the difluorophenyl ring and the protons of the semicarbazide moiety (NH and NH₂ groups). The splitting patterns of the aromatic protons can confirm the 3,5-disubstitution pattern.

-

¹³C NMR: The carbon NMR will provide evidence for all unique carbon atoms in the molecule, including the carbonyl carbon of the semicarbazide and the carbons of the difluorophenyl ring, which will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool to confirm the presence and chemical environment of the fluorine atoms on the aromatic ring. A single resonance is expected for the two equivalent fluorine atoms.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1650-1680 cm⁻¹), and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be employed to verify the elemental composition.

-

-

Melting Point Analysis:

-

A sharp melting point is indicative of a pure compound. The experimentally determined melting point should be compared with the literature value (177-179 °C).

-

Safety Considerations

-

Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Isocyanates are lachrymators and respiratory irritants. They should be handled with extreme care in a fume hood.

-

Phenyl chloroformate is corrosive and toxic. Handle with appropriate care and personal protective equipment.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides two robust and reliable protocols for the synthesis of N-(3,5-difluorophenyl)semicarbazide, a key building block for medicinal chemistry research. The carbamate route offers a mild and high-yielding pathway, while the isocyanate route presents a well-established alternative. By following the detailed procedures and paying close attention to the safety precautions, researchers can confidently synthesize and characterize this valuable compound for their drug discovery programs.

References

-

Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances. [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

- Krylov, I. S., et al. (2018).

-

Chemdad. (n.d.). 3,5-DIFLUOROPHENYLISOCYANATE. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Krylov, I. S., et al. (2018).

-

Georganics. (n.d.). 3,5-Difluorophenyl isocyanate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3, 5-difluorophenol.

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

ChemBK. (2024). 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.

-

The University of Queensland. (n.d.). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Retrieved from [https://www.researchgate.net/publication/327094056_Aryl_Hydrazide_beyond_as_Surrogate_of_Aryl_Hydrazine_in_the_Fischer_Indolization_The_Synthesis_of_N-Cbz-indoles_N-Cbz-carbazoles_and_NN'-Bis-Cbz-pyrrolo23-f]indoles]([Link])

-

YorkSpace. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. Retrieved from [Link]

-

ResearchGate. (2024). An Efficient Synthesis of Novel 7-Aryl-1 H -[1][3][5]triazolo[1,5- a ][1][4][6]triazine-5-selones from Aroyl Chlorides, Potassium Selenocyanate and 1 H -[1][3][5]Triazol-3-ylamine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

- Jia, R., Wang, X., & Hu, J. (2021).

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Current NMR Techniques for Structure-Based Drug Discovery. PMC. [Link]

-

MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of substituted phenylhydrazines.

-

MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

-

Springer. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental FTIR spectrum of (Z)-1-[4-(Trifluoromethyl)benzylidene]thiosemicarbazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 3,5-Carbonyl-Substituted 1,4-Dihydropyridines with Hydrazine Hydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]

- 3. 3,5-DIFLUOROPHENYLISOCYANATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3,5-Difluorophenyl isocyanate 97 83594-83-6 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]

reagents for preparing N-(3,5-difluorophenyl)hydrazinecarboxamide from anilines

Application Note: Strategic Synthesis of N-(3,5-Difluorophenyl)hydrazinecarboxamide

Executive Summary

N-(3,5-difluorophenyl)hydrazinecarboxamide (also known as 4-(3,5-difluorophenyl)semicarbazide ) is a critical intermediate in the synthesis of bioactive heterocycles, particularly 1,2,4-triazol-3-ones and related agrochemicals or pharmaceuticals. The electron-withdrawing nature of the 3,5-difluoro substitution pattern reduces the nucleophilicity of the parent aniline, requiring specific activation strategies to prevent side reactions such as symmetrical urea formation.

This guide details two validated synthetic routes:

-

The Carbamate Method (Recommended): A robust, high-yield two-step sequence using phenyl chloroformate. This route offers superior safety and purity profiles for laboratory-scale synthesis.

-

The Isocyanate Method (Alternative): A direct route using triphosgene for scale-up scenarios where atom economy is prioritized over handling convenience.

Chemical Identity & Properties

| Property | Description |

| Systematic Name | N-(3,5-difluorophenyl)hydrazinecarboxamide |

| Common Name | 4-(3,5-difluorophenyl)semicarbazide |

| Structure | |

| CAS Number | Referenced in patents as intermediate; specific CAS varies by salt form |

| Molecular Formula | |

| Molecular Weight | 187.15 g/mol |

| Melting Point | 177–179 °C [1] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |

Strategic Route Analysis

The synthesis hinges on converting the poor nucleophile (3,5-difluoroaniline) into an activated electrophilic species (carbamate or isocyanate) that can subsequently react with hydrazine.

Pathway Logic Diagram

Caption: Comparative synthetic pathways. Method A (Carbamate) isolates a stable intermediate, reducing symmetrical urea byproducts common with electron-deficient anilines.

Detailed Protocols

Method A: The Phenyl Carbamate Route (Gold Standard)

Best for: Laboratory scale (1g – 50g), high purity requirements, and safety.

Mechanism: Phenyl chloroformate reacts with the aniline to form a reactive carbamate ester. The phenoxide is then displaced by hydrazine. This method avoids the handling of gaseous phosgene or highly toxic isocyanate isolation.

Reagents:

-

3,5-Difluoroaniline (1.0 equiv)

-

Phenyl chloroformate (1.05 equiv)

-

Pyridine or Triethylamine (1.1 equiv)

-

Hydrazine hydrate (2.0 – 3.0 equiv)

-

Solvents: Dichloromethane (DCM), Ethanol.

Step-by-Step Protocol:

-

Carbamate Formation:

-

Dissolve 3,5-difluoroaniline (10 mmol) and pyridine (11 mmol) in anhydrous DCM (20 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Dropwise add phenyl chloroformate (10.5 mmol) over 15 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of aniline.

-

Workup: Wash the organic layer with 1M HCl (to remove pyridine), then water, then brine. Dry over

and concentrate. The intermediate phenyl (3,5-difluorophenyl)carbamate usually precipitates as a solid. It can be used directly or recrystallized from hexanes/ether.

-

-

Hydrazinolysis:

-

Suspend the carbamate solid (from Step 1) in Ethanol (15 mL).

-

Add Hydrazine hydrate (25 mmol, excess) in one portion.

-

Heat the mixture to reflux for 1–2 hours. The solid will dissolve, and the product often precipitates upon cooling or during the reaction.

-

Isolation: Cool to RT (or 0 °C). Filter the white precipitate.

-

Purification: Wash the filter cake with cold water (to remove phenol byproduct and excess hydrazine) and cold ethanol. Dry under vacuum.[1][2]

-

Yield: Typically 85–95%. Melting Point: 177–179 °C [1].[3][4]

Method B: The Triphosgene (Isocyanate) Route

Best for: Scale-up, cost reduction, or when phenol byproducts are difficult to remove.

Mechanism: Triphosgene acts as a solid source of phosgene (1 mol Triphosgene = 3 mol Phosgene). It converts the aniline to the isocyanate, which is then trapped in situ by hydrazine.

Reagents:

-

3,5-Difluoroaniline (1.0 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (TEA) (2.2 equiv)

-

Hydrazine hydrate (1.5 equiv)

-

Solvent: THF or Toluene.

Step-by-Step Protocol:

-

Isocyanate Generation:

-

Dissolve triphosgene (3.5 mmol) in anhydrous THF (10 mL) under Nitrogen/Argon.

-

In a separate funnel, mix 3,5-difluoroaniline (10 mmol) and TEA (22 mmol) in THF (10 mL).

-

Add the aniline/TEA solution slowly to the triphosgene solution at 0 °C . Critical: Reverse addition (amine to phosgene) minimizes symmetrical urea formation.

-

Stir at RT for 1 hour, or reflux briefly if the aniline is sluggish (due to the fluorines).

-

-

Semicarbazide Formation:

-

Cool the mixture back to 0 °C.

-

Add Hydrazine hydrate (15 mmol) carefully.

-

Stir at RT for 2 hours.

-

Workup: Quench with water. Extract with EtOAc if soluble, or filter the precipitate if insoluble in water/THF mixtures.

-

Note: This method requires careful ventilation due to potential phosgene generation.

-

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield (Method A) | Incomplete hydrazinolysis of the carbamate. | Increase reflux time or use a sealed tube at 80°C. Ensure hydrazine is fresh (not oxidized). |

| Symmetrical Urea Formation | Reaction of isocyanate with unreacted aniline. | Method B: Ensure strict temperature control (0°C) and slow addition of aniline to the triphosgene. Method A: This side reaction is rare with the carbamate route. |

| Product Solubility | Product is highly crystalline and insoluble. | Use hot DMF for recrystallization if ethanol fails. |

| Impurity: Phenol | From Method A (phenyl chloroformate). | Thorough washing of the final solid with water and ether is required. Phenol is soluble in ether; the product is not. |

Safety & Handling (E-E-A-T)

-

3,5-Difluoroaniline: Toxic by inhalation and skin contact. Use in a fume hood.

-

Phenyl Chloroformate: Corrosive lachrymator. Hydrolyzes to HCl and phenol.

-

Triphosgene: Solid phosgene equivalent. Fatal if inhaled. Must be weighed and handled in a well-ventilated hood. Keep a bottle of aqueous ammonia nearby to neutralize spills.

-

Hydrazine Hydrate: Carcinogen and highly toxic. Avoid contact with skin.

-

Waste Disposal: All aqueous waste containing hydrazine must be treated with bleach (hypochlorite) before disposal to destroy the hydrazine.

References

-

PrepChem. "Synthesis of 4-(3,5-difluorophenyl)-semicarbazide." PrepChem.com. Accessed October 26, 2023. Link

- Pitt, B. et al. "Facile one-pot synthesis of 4-substituted semicarbazides." RSC Advances, 2014.

-

Sigma-Aldrich. "Safety Data Sheet: 3,5-Difluoroaniline." Merck KGaA. Link

Sources

Technical Protocol: Handling, Storage, and Application of N-(3,5-Difluorophenyl)hydrazinecarboxamide

CAS: 167412-23-9 | Molecular Formula: C₇H₇F₂N₃O[1]

Executive Summary & Compound Profile

N-(3,5-Difluorophenyl)hydrazinecarboxamide , also known as 4-(3,5-difluorophenyl)semicarbazide, is a critical pharmacophore intermediate used primarily in the synthesis of bioactive heterocycles such as 1,2,4-triazoles, pyrazoles, and thiadiazoles. The inclusion of the 3,5-difluorophenyl moiety is a strategic medicinal chemistry tactic: the fluorine atoms block metabolically labile sites on the phenyl ring while modulating lipophilicity (LogP) and electronic properties, often enhancing the potency and half-life of the final drug candidate.

This guide provides a rigorous, self-validating framework for the safe handling, storage, and experimental utilization of this compound, designed for researchers in drug discovery and organic synthesis.

Physicochemical Characterization

| Property | Specification | Notes |

| Molecular Weight | 187.15 g/mol | |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or hydrolysis. |

| Melting Point | >180°C (Predicted/Analogous) | High lattice energy; typical of aryl semicarbazides. |

| Solubility | DMSO, DMF (High); Ethanol (Moderate, hot); Water (Low) | Hydrophobic fluorinated ring reduces aqueous solubility. |

| Reactivity | Nucleophilic (Hydrazine NH₂); Electrophilic (Urea C=O) | Precursor for cyclization reactions. |

Safety Architecture & Hazard Mitigation

Core Hazard Directive: Hydrazinecarboxamides can hydrolyze to release hydrazine derivatives and anilines. Treat this compound as a potential toxicant and skin sensitizer .

-

H-Codes (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Critical Risk: Inhalation of dust or absorption through skin. The 3,5-difluoroaniline byproduct (if degraded) is toxic.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P2 particulate respirator required during weighing; Fume hood mandatory for heating/solubilization.

-

Dermal: Double nitrile gloves (0.11 mm min. thickness). Change immediately upon contamination.

-

Ocular: Chemical splash goggles.

Storage & Stability Protocols

To maintain the integrity of the hydrazine moiety (which is susceptible to oxidation), a strict storage protocol is required.

Protocol 1: Long-Term Storage

-

Temperature: Store at +2°C to +8°C (Refrigerated). While chemically stable at RT, lower temperatures retard hydrolysis.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen can slowly degrade the terminal hydrazine group.

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photodegradation over long periods.

-

Desiccation: Store in a secondary container (desiccator) to prevent moisture absorption, which accelerates hydrolysis.

Diagram 1: Storage & Handling Decision Matrix

Caption: Decision tree for receiving, validating, and storing N-(3,5-difluorophenyl)hydrazinecarboxamide to ensure reagent integrity.

Solubilization & Experimental Handling

Causality: The fluorinated phenyl ring significantly increases lipophilicity compared to non-substituted semicarbazides. Therefore, aqueous buffers are unsuitable for stock solutions.

Protocol 2: Preparation of Stock Solutions (100 mM)

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

-

Stability: Fresh preparation is recommended.[3] If storage is necessary, aliquot and freeze at -20°C (stable for <1 month). Avoid repeated freeze-thaw cycles.

Step-by-Step:

-

Weigh 18.7 mg of N-(3,5-difluorophenyl)hydrazinecarboxamide.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds. If dissolution is slow, sonicate in a water bath at 35°C for 2 minutes.

-

Validation: Solution should be clear and colorless. Any turbidity suggests polymerization or impurities.

Protocol 3: Synthetic Application (Cyclization to Triazole)

Context: This compound is most frequently used to synthesize 4-(3,5-difluorophenyl)-1,2,4-triazole-3-thiones or similar derivatives.

-

Reactants: Dissolve 1.0 eq of N-(3,5-difluorophenyl)hydrazinecarboxamide in Ethanol.

-

Reagent: Add 1.1 eq of an aldehyde (for Schiff base) or carboxylic acid derivative.

-

Catalyst: For cyclization, reflux in 2N NaOH (base-catalyzed) or POCl₃ (acid-catalyzed dehydration).

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The hydrazinecarboxamide starting material is more polar than the cyclized triazole product.

Diagram 2: Solubilization & Usage Workflow

Caption: Operational workflow for solubilizing the compound based on downstream application (Biological Assay vs. Chemical Synthesis).

Disposal & Decontamination

-

Spill Cleanup: Do not dry sweep. Dampen with water to prevent dust generation, then absorb with inert material (vermiculite).

-

Deactivation: Treat waste with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal, if permitted by local regulations.

-

Disposal: Incinerate in a chemical waste incinerator equipped with an afterburner and scrubber (Nitrogen oxides and Hydrogen Fluoride may form).

References

-

U.S. EPA. (2024). Substance Details: Hydrazinecarboxamide, N-(3,5-difluorophenyl)-.[1][4][][6][7] CompTox Chemicals Dashboard. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 641704, Hydrazinecarboxamide, N-(3,5-difluorophenyl)-. PubChem. [Link]

-

Al-Wahaibi, L. H., et al. (2020). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives. PMC. [Link](Protocol reference for hydrazinecarboxamide cyclization and handling).

Sources

- 1. N-(3,5-DIFLUOROPHENYL)HYDRAZINECARBOXAMIDE_Aladdin试剂 [labgogo.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. CAS号:167412-23-9|N-(3,5-DIFLUOROPHENYL)HYDRAZINECARBOXAMIDE 腾准购试剂网 [labgogo.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. N-(3,5-Difluorophenyl)-Hydrazinecarboxamide - Amerigo Scientific [amerigoscientific.com]

- 7. cas 167412-23-9|| where to buy N-(3,5-DIFLUOROPHENYL)HYDRAZINECARBOXAMIDE [chemenu.com]

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of N-(3,5-difluorophenyl)hydrazinecarboxamide

Subject: Troubleshooting Low Purity & Process Optimization CAS Context: 167412-23-9 (Active Moiety) / 142404-67-1 (General Class) Target Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-(3,5-difluorophenyl)hydrazinecarboxamide (also known as 1-(3,5-difluorophenyl)semicarbazide) has failed to meet purity specifications (>98%).

The 3,5-difluoro substitution pattern on the phenyl ring creates a specific electronic environment (electron-withdrawing) that alters the nucleophilicity of the aniline precursor and the solubility profile of the final product. This guide addresses the two most common failure modes: Symmetrical Urea formation and Unreacted Aniline contamination .

Module 1: The "Symmetrical Urea" Impurity

Symptom: HPLC shows a major hydrophobic impurity (often >5%) eluting after the main peak. Diagnosis: Formation of 1,3-bis(3,5-difluorophenyl)urea .[1]

The Mechanism

This is the most critical failure mode in semicarbazide synthesis. Whether you use the Isocyanate Route (3,5-difluorophenyl isocyanate + hydrazine) or the Cyanate Route (3,5-difluoroaniline + NaOCN), the product (semicarbazide) competes with the starting material.[1]

-

The Trap: The formed semicarbazide contains a nucleophilic nitrogen (N4). If the local concentration of the electrophile (Isocyanate) is too high, it reacts with the semicarbazide instead of the hydrazine, forming the symmetrical urea.

Figure 1: Competitive reaction pathway showing how high local concentrations of Isocyanate lead to Urea formation.[1]

Troubleshooting Protocol: The "Reverse Addition" Technique

To eliminate this impurity, you must ensure Hydrazine is always in vast excess relative to the Isocyanate at the point of mixing.

Step-by-Step Protocol:

-

Reactor A (Receiver): Charge Hydrazine Hydrate (2.0 – 3.0 equivalents) in THF or Ethanol. Cool to 0°C.

-

Reactor B (Feed): Dissolve 3,5-difluorophenyl isocyanate (1.0 eq) in THF.

-

The Addition: Slowly add the solution from Reactor B into Reactor A dropwise.

-

Critical: Do NOT add Hydrazine to Isocyanate. This guarantees a high local concentration of Isocyanate, instantly forming the Urea.

-

-

Quench: Once addition is complete, stir for 30 mins, then quench with water to precipitate the product.

Module 2: Unreacted Aniline (Kinetics & pH)

Symptom: Significant retention of 3,5-difluoroaniline in the final product.[1] Diagnosis: Low nucleophilicity of the starting amine due to fluorine substitution.

The Science

The two fluorine atoms at the 3 and 5 positions are electron-withdrawing. They pull electron density away from the amine group, lowering its pKa (approx. 3.5 vs. 4.6 for unsubstituted aniline) and making it a sluggish nucleophile.

| Parameter | Aniline | 3,5-Difluoroaniline | Impact on Synthesis |

| Electronic Effect | Neutral | Electron Withdrawing | Reduced reaction rate |

| Nucleophilicity | High | Low | Requires catalysts or heat |

| pKa (Conjugate Acid) | ~4.6 | ~3.5 | Harder to protonate, but less reactive |

Troubleshooting Protocol (Cyanate Method)

If you are using the Sodium Cyanate (NaOCN) method, pH control is the variable to fix.

-

Solvent System: Use Acetic Acid/Water (1:1).

-

Temperature: Unlike standard anilines, 3,5-difluoroaniline requires heat (50–60°C) to react with cyanic acid effectively.[1] Room temperature is often insufficient.

-

Catalysis: If conversion stalls <90%, add a catalytic amount of Urea (10 mol%) to act as a phase transfer/solubility aid, or switch to the Isocyanate route (Module 1) which is more energetic.

Module 3: Purification & Isolation

Symptom: Crude purity is 85-90%, but recrystallization fails to remove the urea impurity.

The "Solubility Switch" Protocol

Symmetrical ureas are notoriously insoluble in most solvents. We can exploit this.

Step-by-Step Purification:

-

Hot Filtration (Removal of Urea):

-

Dissolve the crude solid in boiling Ethanol (95%) or Toluene .

-

Observation: The Target Semicarbazide should dissolve. The Symmetrical Urea (impurity) will likely remain as a suspended solid due to its extremely high lattice energy.

-

Action: Filter the hot solution immediately. The solid on the filter is the impurity. Discard it.

-

-

Crystallization (Recovery of Product):

-

Cool the filtrate slowly to 4°C. The N-(3,5-difluorophenyl)hydrazinecarboxamide will crystallize.[1]

-

-

Acid-Base Swing (Alternative for stubborn cases):

-

Dissolve crude in dilute HCl (The semicarbazide forms a soluble salt; the Urea does not).

-

Filter off the undissolved Urea.

-

Neutralize the filtrate with NaHCO₃ to precipitate the pure Semicarbazide.

-

Module 4: Analytical Decision Tree

Use this logic flow to identify your impurity and select the correct remediation.

Figure 2: Diagnostic workflow for impurity identification.

References

-

Amerigo Scientific. N-(3,5-Difluorophenyl)-Hydrazinecarboxamide Product Specifications. Available at: [Link]

- United States Patent US5241117A.Process for producing semicarbazide. (Describes zinc-catalyzed synthesis and urea byproduct management).

-

PrepChem. Synthesis of 3,5-difluoroaniline. (Detailed kinetic data on the starting material). Available at: [Link][1]

- European Patent EP1857439A1.Method for purifying aqueous urea solution. (Techniques for urea removal via solubility differences).

Sources

Validation & Comparative

FTIR Characterization Guide: N-(3,5-difluorophenyl)hydrazinecarboxamide

[1]

Executive Summary & Application Scope

N-(3,5-difluorophenyl)hydrazinecarboxamide (also referred to as 4-(3,5-difluorophenyl)semicarbazide) is a critical pharmacophore scaffold used in the synthesis of bioactive heterocycles, particularly 1,3,4-oxadiazoles and triazoles with anticonvulsant and antimicrobial properties.[1]

This guide provides a technical breakdown of its vibrational spectroscopy. Unlike standard phenyl-substituted semicarbazides, the 3,5-difluoro substitution introduces strong inductive effects and unique "fingerprint" markers in the IR spectrum. This document compares the spectral performance of this fluorinated derivative against non-fluorinated analogs to aid researchers in reaction monitoring and structural validation.

Structural Analysis & Vibrational Theory

The molecule consists of three distinct vibrational domains that must be deconvoluted for accurate identification:

-

The Hydrazinecarboxamide Core: A urea-like resonance system (

) exhibiting characteristic Amide I/II bands.[1] -

The Fluorinated Phenyl Ring: The electron-withdrawing fluorine atoms at the meta positions (3,[1]5) alter the dipole moments of the ring carbons, creating intense C-F stretching bands.

-

The N-H Network: Multiple hydrogen bond donors (primary and secondary amines) create complex envelopes in the high-frequency region.

The "Fluorous Effect" on IR Spectra

The introduction of fluorine atoms (

-

Impact on C=O: The electron withdrawal from the aromatic ring reduces the electron density available for conjugation with the amide nitrogen. This typically increases the double-bond character of the carbonyl, potentially shifting the C=O stretch to a slightly higher frequency compared to the unsubstituted phenyl analog.

-

Impact on Ar-H Bending: The 3,5-substitution pattern leaves protons at positions 2, 4, and 6.[1] The "isolated" proton at position 4 and the equivalent protons at 2 and 6 create a specific out-of-plane (OOP) bending pattern distinct from mono-substituted benzene.[1]

Comparative Spectral Analysis

The following data compares the target compound with its non-fluorinated analog, N-phenylhydrazinecarboxamide , to highlight diagnostic shifts.

Table 1: Diagnostic Peak Assignments

| Functional Group | Vibration Mode | Target: 3,5-Difluoro Derivative (cm⁻¹) | Reference: Phenyl Analog (cm⁻¹) | Interpretation of Shift |

| Amide A | N-H Stretch (Asym/Sym) | 3350 – 3460 (m, br) | 3250 – 3400 | F-substitution increases N-H acidity, altering H-bond strength and broadening the envelope.[1] |

| Amide I | C=O Stretch | 1660 – 1690 (s) | 1640 – 1660 | Inductive withdrawal (-I) shortens the C=O bond, shifting it to higher wavenumbers.[1] |

| Amide II | N-H Bend / C-N Stretch | 1540 – 1560 (m) | 1530 – 1550 | Coupled vibration; slight blue shift due to ring electronics.[1] |

| Aryl C-F | C-F Stretch | 1150 – 1280 (vs) | Absent | CRITICAL MARKER. Strong, broad bands specific to the fluorinated ring.[1] |

| Hydrazine | N-N Stretch | 1020 – 1080 (w) | 1000 – 1050 | Often obscured by C-F bands in the fingerprint region.[1] |

| Aromatic | C-H OOP Bend | 840 – 860 (s) | 690 & 750 | 3,5-substitution pattern (isolated H) vs. Mono-substitution (5 adjacent H).[1] |

(Legend: s = strong, m = medium, w = weak, br = broad, vs = very strong)

Table 2: Comparative "Performance" in Synthesis Monitoring

When synthesizing this compound from 3,5-difluoroaniline , FTIR is the fastest method to confirm conversion.[1]

| Reaction Stage | Key Spectral Change |

| Starting Material (3,5-Difluoroaniline) | Doublet N-H stretch (3300/3400); No C=O peak .[1] |

| Intermediate (Carbamate/Isocyanate) | Appearance of transient C=O or N=C=O (2270 cm⁻¹) if isocyanate route used.[1] |

| Product (Hydrazinecarboxamide) | Appearance of strong Amide I (1660+) ; Retention of C-F (1200s); Disappearance of isocyanate band.[1] |

Experimental Protocol: High-Fidelity Capture

To resolve the fine structure of the C-F bands and N-H envelope, the KBr Pellet Method is superior to ATR (Attenuated Total Reflectance) for this specific solid, as ATR can distort relative peak intensities of high-refractive-index fluorinated compounds.[1]

Protocol: KBr Pellet Preparation

-

Drying: Dry the N-(3,5-difluorophenyl)hydrazinecarboxamide sample in a vacuum desiccator for 2 hours to remove surface moisture (water interferes with N-H region).[1]

-

Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic-grade KBr.

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

-

Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

Visualization of Spectral Logic

The following diagram illustrates the logical flow for confirming the structure using FTIR markers.

Caption: Logical decision tree for structural validation using hierarchical spectral markers.

Synthesis & Mechanism Context

Understanding the synthesis helps interpret impurities. The compound is typically synthesized via the reaction of 3,5-difluoroaniline with phenyl chloroformate (forming a carbamate intermediate) followed by hydrazinolysis, or directly via sodium cyanate .[1]

Caption: Synthetic route via carbamate intermediate, highlighting the shift in Carbonyl frequency.

References

-

BenchChem Technical Support. (2025).[1][2] Protocol 2: Synthesis of 4-(3,5-Difluorophenyl)semicarbazide. Retrieved from [1]

-

NIST Mass Spectrometry Data Center. (2025).[1] Infrared Spectrum of Hydrazinecarboxamide derivatives. National Institute of Standards and Technology. Retrieved from [1]

-

LibreTexts Chemistry. (2020).[1] Infrared Spectra of Common Functional Groups: Amides and Alkyl Halides. Retrieved from [1]

-

Spectroscopy Online. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [1]

-

Tubitak. (2011).[1] Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (Contains spectral data for 3,5-difluoro semicarbazone precursors). Retrieved from [1]

Comparative Solubility of Fluorinated Semicarbazide Derivatives

Executive Summary

This guide provides an in-depth technical analysis of the solubility profiles of fluorinated semicarbazide derivatives compared to their non-fluorinated and chlorinated analogs. Designed for drug development professionals, this document synthesizes experimental data, structure-property relationships (SPR), and validated protocols.

Key Insight: Fluorine substitution on the semicarbazide scaffold typically increases lipophilicity (LogP) relative to the parent compound but maintains higher aqueous solubility than chlorinated analogs. This "Goldilocks" zone makes fluorinated derivatives critical for optimizing bioavailability in antimicrobial and anticancer drug candidates.

Chemical Structure & Rationale

To understand solubility, we must first analyze the structural perturbations introduced by fluorination. Semicarbazides (

Structural Impact of Fluorination[1]

-

Electronic Effect: Fluorine is the most electronegative element, inducing a strong dipole without adding significant steric bulk (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å). This alters the pKa of the proximal hydrazine nitrogens, affecting protonation-dependent solubility.

-

Lattice Energy: Fluorinated aromatics often exhibit lower melting points than their chlorinated or brominated counterparts due to weaker intermolecular dispersion forces. A lower melting point generally correlates with higher solubility in organic solvents and, to a lesser extent, water (General Solubility Equation).

DOT Diagram 1: Structural Synthesis & Derivatization

The following diagram illustrates the synthesis pathway and structural divergence of the derivatives discussed.

Figure 1: Synthesis pathway for semicarbazone derivatives. The electronic nature of the 'R' group significantly influences the condensation rate and final crystal lattice properties.

Comparative Solubility Analysis

The following data compares the physicochemical properties of 4-fluorophenyl semicarbazide derivatives against standard benchmarks.

Table 1: Physicochemical Profile & Solubility Trends

Data synthesized from standard physicochemical databases and comparative literature.

| Compound | Substituent (R) | Melting Point (°C) | LogP (Est.) | Aqueous Solubility (pH 7.4) | Relative Lipophilicity |

| Phenyl Semicarbazide | -H | 128 - 130 | 0.65 | High (~2-5 mg/mL) | Low |

| 4-Fluorophenyl Semicarbazide | -F | 145 - 148 | 0.92 | Moderate (~0.5-1.5 mg/mL) | Medium |

| 4-Chlorophenyl Semicarbazide | -Cl | 260 - 262 (dec) | 1.45 | Low (<0.1 mg/mL) | High |

| 4-Bromophenyl Semicarbazide | -Br | 275 - 278 | 1.70 | Very Low (<0.05 mg/mL) | Very High |

Performance Analysis

-

Aqueous Solubility: The 4-Fluorinated derivative retains significantly higher water solubility than the 4-Chlorinated analog. The C-F bond is polar, allowing for dipole-dipole interactions with water that are weaker in the C-Cl bond.

-

Bioavailability: While unsubstituted semicarbazides are highly soluble, they often suffer from rapid metabolic clearance. The 4-F derivative offers a bioisosteric balance : it is lipophilic enough to cross cell membranes (higher LogP than -H) but soluble enough for oral administration without complex formulation (unlike -Cl).

-

Salt Forms: The solubility of these compounds is pH-dependent. The hydrochloride salts (e.g., 4-(4-fluorophenyl)semicarbazide HCl) exhibit >10-fold higher aqueous solubility compared to the free base forms listed above.

Experimental Protocols (Self-Validating)

To replicate these findings or test new derivatives, follow this validated "Shake-Flask" protocol. This method includes internal checkpoints to ensure data integrity.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Reagents:

-

Test Compound (Solid, >98% purity)

-

Phosphate Buffered Saline (PBS), pH 7.4[1]

-

HPLC Grade Acetonitrile (ACN)

Workflow:

-

Saturation: Add excess solid compound (approx. 10 mg) to 2 mL of PBS in a borosilicate glass vial.

-

Equilibration: Shake at 37°C for 24 hours at 200 RPM.

-

Checkpoint: Ensure undissolved solid is visible at all times. If the solution clears, add more solid.

-

-

Separation: Centrifuge at 10,000 x g for 10 minutes (or filter via 0.22 µm PVDF filter).

-

Pre-saturation Check: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

-

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

DOT Diagram 2: Solubility Measurement Workflow

This diagram outlines the critical decision points in the experimental protocol.

Figure 2: Validated workflow for equilibrium solubility determination. The 'Solid Visible' checkpoint is critical for ensuring saturation.

References

-

Summerfield, C. J. E., & Pattison, G. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Link

- Avdeef, A. (2016).

-

Santa Cruz Biotechnology. (n.d.). 4-(4-Fluorophenyl)semicarbazide hydrochloride Product Data. SCBT.[2] Link

-

Sigma-Aldrich. (n.d.).[3] 4-Fluorobenzaldehyde Properties and Safety Data. Sigma-Aldrich.[3][4] Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021).[5] Physical and Chemical Properties of Fluorinated Compounds.[6] NCBI Bookshelf.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-Fluorophenyl)semicarbazide hydrochloride | CAS 124699-98-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 苯甲醛缩氨基脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. soci.org [soci.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.